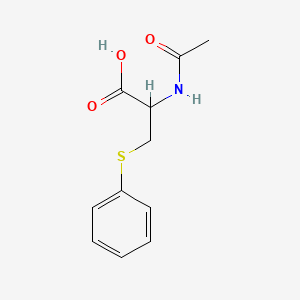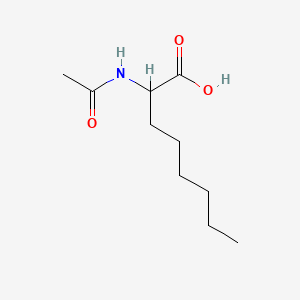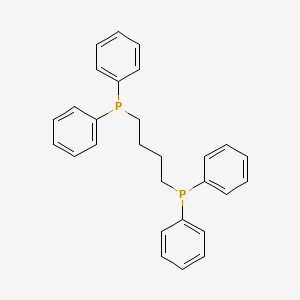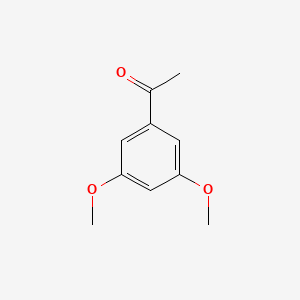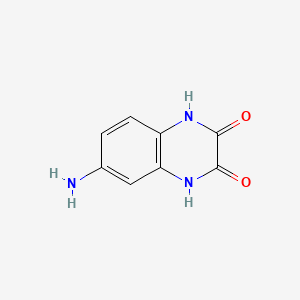![molecular formula C7H10N2O3 B1266492 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 39124-19-1](/img/structure/B1266492.png)
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" and related compounds involves complex chemical reactions, highlighting the compound's versatile reactivity. For instance, a study details the enhanced reactivity of similar spirocyclic compounds in the Castagnoli-Cushman reaction with imines, showcasing the influence of the spirocyclic structure on chemical reactivity (Rashevskii et al., 2020). Additionally, a three-step synthesis method has been developed for a derivative of this compound, demonstrating a cost-effective and high-yield approach (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of "this compound" has been analyzed through various techniques, including X-ray crystallography. Studies reveal distinct hydrogen bonding and geometric arrangements that contribute to the compound's stability and reactivity. For example, one study presents the crystal structure of a related spirocyclic compound, underscoring the cooperative hydrogen bonding and planar arrangements (Staško et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of "this compound" are influenced significantly by its spirocyclic structure. Research indicates that these compounds participate in a wide range of chemical reactions, offering broad substrate scope and potential for synthetic applications. The enhanced reactivity of similar compounds in specific reactions highlights the structural influence on their chemical behavior (Rashevskii et al., 2020).
Physical Properties Analysis
The physical properties of "this compound" derivatives, such as solubility, melting points, and crystalline structure, are pivotal for their application in various domains. Specific structural features, like the spirocyclic framework, impact these physical properties, influencing their practical use and integration into larger molecular assemblies.
Chemical Properties Analysis
The chemical properties of "this compound," including reactivity patterns, stability under different conditions, and interactions with other molecules, are central to its utility in chemical synthesis and potential applications in materials science. Its behavior in reactions, such as the Castagnoli-Cushman reaction, reflects its utility in synthesizing complex molecular architectures (Rashevskii et al., 2020).
Scientific Research Applications
Chemical Synthesis and Structural Studies
- Synthesis and Activity : Tsukamoto et al. (1993) explored the synthesis of spirooxazolidine-2,4-dione derivatives, related to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, for their potential as cholinergic agents, highlighting their relevance in designing muscarinic agonists as antidementia drugs (Tsukamoto et al., 1993).
- Crystal Structure Analysis : Rohlíček et al. (2010) analyzed the crystal structure of a compound closely related to this compound, emphasizing the importance of molecular structure in pharmaceutical applications (Rohlíček et al., 2010).
Enhanced Reactivity and Catalysis
- Reactivity in Castagnoli-Cushman Reaction : Rashevskii et al. (2020) investigated the reactivity of 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, demonstrating its enhanced reactivity in the Castagnoli-Cushman reaction with imines, indicating its potential in catalytic applications (Rashevskii et al., 2020).
Pharmacological Interest
- Synthesis for Pharmacological Applications : Pardali et al. (2021) developed a cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, underlining its significance in the synthesis of compounds with pharmacological interest (Pardali et al., 2021).
Supramolecular Chemistry
- Supramolecular Arrangements : Graus et al. (2010) studied the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including compounds similar to this compound, highlighting their significance in understanding molecular interactions (Graus et al., 2010).
Novel Synthesis Techniques
- Synthesis of Spirotetramat : Xu et al. (2020) reported the synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in spirotetramat synthesis, showcasing a high-yield and cost-effective method (Xu et al., 2020).
Mechanism of Action
The mechanism of action of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives has been investigated in several studies . For instance, one study suggested that [18F]8, a derivative of this compound, could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors .
Future Directions
The future directions for the research and development of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives are promising . For instance, one study suggested that the 8-azaspiro[4.5]decane skeleton represents a useful template for designing new muscarinic agonists as antidementia drugs . Another study suggested that [18F]8 could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors .
Biochemical Analysis
Biochemical Properties
8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with receptor interaction protein kinase 1 (RIPK1), inhibiting its kinase activity and thereby blocking the activation of the necroptosis pathway . This interaction is crucial in the regulation of programmed cell death and inflammation. Additionally, this compound has been found to interact with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can prevent the activation of downstream signaling molecules, thereby modulating gene expression and cellular metabolism. This compound’s impact on cell function includes alterations in cell survival, proliferation, and inflammatory responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of RIPK1 kinase activity is a key mechanism, as it prevents the phosphorylation and activation of downstream effectors involved in necroptosis . This inhibition leads to a reduction in cell death and inflammation. Additionally, this compound may influence other molecular pathways by modulating enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. It has been found to be relatively stable under normal storage conditions . Its degradation products and long-term effects on cellular processes require further investigation. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of necroptosis and reduced inflammation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1 activity and reduces necroptosis without causing significant toxicity . At higher doses, toxic effects such as gastrointestinal disturbances and potential hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, influencing its biochemical effects.
properties
IUPAC Name |
8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAGHKBPSTXBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959931 | |
| Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39124-19-1 | |
| Record name | 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30959931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)
